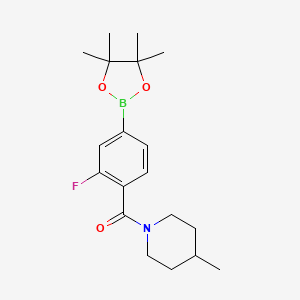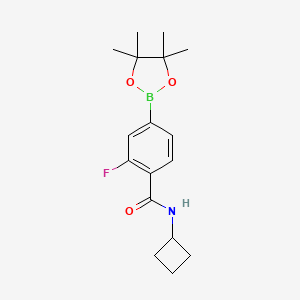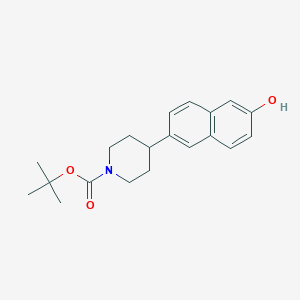
5-Bromo-2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and a tetrahydro-2H-pyran-4-ylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Chlorination: Chlorination is performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Etherification: The tetrahydro-2H-pyran-4-ylmethoxy group is introduced via a nucleophilic substitution reaction, where the pyridine derivative reacts with tetrahydro-2H-pyran-4-ylmethanol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The bromine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃), and tetrahydro-2H-pyran-4-ylmethanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Coupling Reactions: Palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and bases like potassium carbonate (K₂CO₃).
Major Products
Substitution: Products with various nucleophiles replacing the bromine or chlorine atoms.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Coupling: Biaryl or aryl-alkyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-Bromo-2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its unique structure allows for the creation of materials with specific properties, such as improved stability or reactivity.
作用機序
The mechanism of action of 5-Bromo-2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
5-Bromo-2-chloro-3-methoxypyridine: Lacks the tetrahydro-2H-pyran-4-yl group, making it less sterically hindered.
5-Bromo-2-chloro-3-((tetrahydro-2H-furan-4-yl)methoxy)pyridine: Contains a furan ring instead of a pyran ring, affecting its electronic properties.
5-Bromo-2-chloro-3-((tetrahydro-2H-thiopyran-4-yl)methoxy)pyridine: Features a sulfur atom in the ring, altering its reactivity and potential biological activity.
Uniqueness
The presence of the tetrahydro-2H-pyran-4-ylmethoxy group in 5-Bromo-2-chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine provides unique steric and electronic properties. This makes it a versatile intermediate in organic synthesis and a promising candidate for developing new materials and pharmaceuticals.
特性
IUPAC Name |
5-bromo-2-chloro-3-(oxan-4-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2/c12-9-5-10(11(13)14-6-9)16-7-8-1-3-15-4-2-8/h5-6,8H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLNWPNJFQCEPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(N=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














